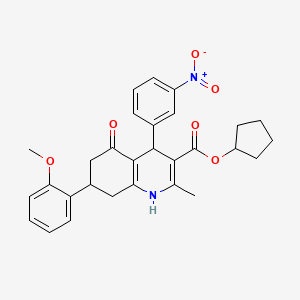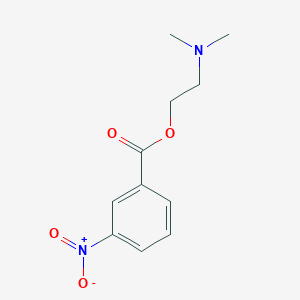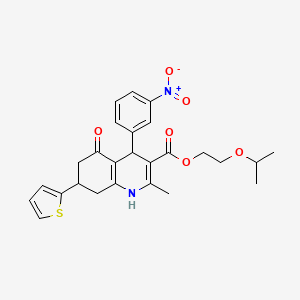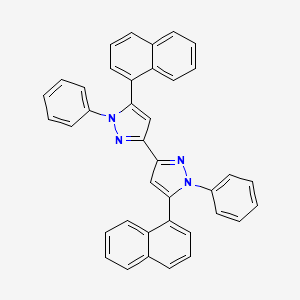![molecular formula C15H15NO4 B11078960 3-acetyl-2-[(2-hydroxy-5-methylphenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B11078960.png)
3-acetyl-2-[(2-hydroxy-5-methylphenyl)amino]-6-methyl-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ACETYL-2-(2-HYDROXY-5-METHYLANILINO)-6-METHYL-4H-PYRAN-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ACETYL-2-(2-HYDROXY-5-METHYLANILINO)-6-METHYL-4H-PYRAN-4-ONE typically involves the condensation of 2-HYDROXY-5-METHYLANILINE with 3-ACETYL-6-METHYL-4H-PYRAN-4-ONE under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-ACETYL-2-(2-HYDROXY-5-METHYLANILINO)-6-METHYL-4H-PYRAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-ACETYL-2-(2-HYDROXY-5-METHYLANILINO)-6-METHYL-4H-PYRAN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-ACETYL-2-(2-HYDROXY-5-METHYLANILINO)-6-METHYL-4H-PYRAN-4-ONE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its activity.
Comparison with Similar Compounds
Similar Compounds
- 3-ACETYL-2-(2-HYDROXYANILINO)-6-METHYL-4H-PYRAN-4-ONE
- 3-ACETYL-2-(2-HYDROXY-4-METHYLANILINO)-6-METHYL-4H-PYRAN-4-ONE
Uniqueness
Compared to similar compounds, 3-ACETYL-2-(2-HYDROXY-5-METHYLANILINO)-6-METHYL-4H-PYRAN-4-ONE exhibits unique properties due to the position of the methyl group on the aniline ring. This positional difference can significantly influence the compound’s reactivity and interaction with other molecules, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C15H15NO4 |
|---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
3-acetyl-2-(2-hydroxy-5-methylanilino)-6-methylpyran-4-one |
InChI |
InChI=1S/C15H15NO4/c1-8-4-5-12(18)11(6-8)16-15-14(10(3)17)13(19)7-9(2)20-15/h4-7,16,18H,1-3H3 |
InChI Key |
ULEUGRZKRIMGGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC2=C(C(=O)C=C(O2)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-acetylphenyl)-2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B11078884.png)



![2-[1-(2,4-Dichlorophenyl)propylidene]hydrazine-1-carbothioamide](/img/structure/B11078903.png)
![4-(methoxycarbonyl)phenyl (2Z)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-3-methyl-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B11078912.png)

![(4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11078925.png)
![5-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B11078933.png)
![N-(3'-acetyl-1-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B11078934.png)
![(2Z)-N-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B11078952.png)
![N-(2,5-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11078955.png)
![Ethyl 5-(cyclopentylcarbamoyl)-2-[(cyclopropylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11078959.png)

